molecular formula C14H11FO3 B595407 3-(3-Fluorophenyl)-5-methoxybenzoic acid CAS No. 1214324-49-8

3-(3-Fluorophenyl)-5-methoxybenzoic acid

Cat. No.: B595407
CAS No.: 1214324-49-8
M. Wt: 246.237
InChI Key: BHRXHGVZOOKSKJ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
3-(3-Fluorophenyl)-5-methoxybenzoic acid (CAS: 1214324-49-8) is a fluorinated aromatic carboxylic acid derivative with the molecular formula C₁₄H₁₁FO₃ (molecular weight: 246.24 g/mol). The compound features a benzoic acid backbone substituted with a methoxy (-OCH₃) group at the 5-position and a 3-fluorophenyl moiety at the 3-position (Figure 1). This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science .

Synthesis
The synthesis of this compound involves coupling reactions, as exemplified in a patent procedure where 3-fluorophenyl groups are introduced via acid chloride intermediates. For instance, 2-fluoro-3-(3-fluorophenyl)-5-methoxybenzoic acid was synthesized using oxalyl chloride and DMF in dichloromethane, followed by purification under vacuum . Similar methodologies are applicable to the target compound, leveraging nucleophilic aromatic substitution or cross-coupling reactions to install fluorophenyl groups .

Properties

IUPAC Name

3-(3-fluorophenyl)-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-13-7-10(5-11(8-13)14(16)17)9-3-2-4-12(15)6-9/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRXHGVZOOKSKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673391
Record name 3'-Fluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214324-49-8
Record name 3'-Fluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-5-methoxybenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 3-(3-Fluorophenyl)-5-carboxybenzoic acid.

    Reduction: Formation of 3-(3-Fluorophenyl)-5-methoxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluorophenyl)-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-5-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target. The methoxy group can influence the compound’s solubility and metabolic stability.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table compares 3-(3-Fluorophenyl)-5-methoxybenzoic acid with key analogues, focusing on substituent effects, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features References
This compound 1214324-49-8 C₁₄H₁₁FO₃ 246.24 3-fluorophenyl, 5-methoxy Ortho-fluorine on phenyl; meta-methoxy on benzoic acid
3-(Difluoromethyl)-5-methoxybenzoic acid 1630678-31-7 C₉H₈F₂O₃ 202.16 Difluoromethyl at C3 Electron-withdrawing CF₂ group enhances acidity and lipophilicity
3-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzoic acid 1261927-20-1 C₁₄H₁₁FO₄ 262.24 3-fluoro-4-hydroxyphenyl, 5-methoxy Hydroxyl group introduces hydrogen-bonding capability
3-Fluoro-5-(trifluoromethoxy)benzoic acid 1242258-49-6 C₈H₄F₄O₃ 224.12 3-fluoro, 5-trifluoromethoxy Strong electron-withdrawing trifluoromethoxy group increases metabolic stability
2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-methoxybenzoic acid - C₁₅H₁₁ClF₃NO₃ 353.71 Chloro, trifluoromethyl, amino linkage Aniline derivative with enhanced steric bulk and halogenated motifs

Key Research Findings

Electronic Effects :

  • Fluorine substituents (e.g., in this compound) increase electron-withdrawing character, stabilizing the carboxylate anion and enhancing binding to biological targets like enzymes or receptors .
  • The trifluoromethoxy group in 3-Fluoro-5-(trifluoromethoxy)benzoic acid further elevates electronegativity, improving resistance to oxidative degradation .

The hydroxylated analogue (3-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzoic acid) may exhibit improved solubility and pharmacokinetics due to hydrogen-bonding interactions .

Synthetic Utility: Derivatives like 3-(Difluoromethyl)-5-methoxybenzoic acid are used in peptide mimetics and prodrug design, leveraging their enhanced lipophilicity for blood-brain barrier penetration . Chlorinated analogues (e.g., 2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-methoxybenzoic acid) serve as intermediates in herbicide development due to their stability and halogen-mediated reactivity .

Biological Activity

3-(3-Fluorophenyl)-5-methoxybenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorine atom on the phenyl ring and a methoxy group attached to the benzoic acid moiety. This unique structure influences its physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom enhances binding affinity due to its electronegative nature, while the methoxy group may improve solubility and stability in biological systems .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in treating inflammatory diseases. For instance, it has been shown to reduce levels of TNF-α and IL-6 in cell cultures.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In various cancer cell lines, including breast and colon cancer models, this compound demonstrated cytotoxic effects, leading to reduced cell viability and induced apoptosis. The mechanism appears to involve the activation of caspases and modulation of the cell cycle .

Case Studies

  • Cell Line Studies : A study involving human foreskin fibroblasts showed that at concentrations of 5 μM, this compound significantly activated proteasomal activity without inducing cytotoxicity. This suggests potential for enhancing protein degradation pathways in aging-related conditions .
  • Comparative Analysis : In a comparative study with other benzoic acid derivatives, this compound exhibited superior activation of cathepsins B and L, which are crucial for protein homeostasis. This highlights its potential as a modulator in therapeutic applications targeting proteostasis .

Data Summary

Property Value/Observation
Chemical Formula C10H9F O3
Molecular Weight 196.18 g/mol
Anti-inflammatory Activity Inhibition of TNF-α and IL-6
Cytotoxicity Induces apoptosis in cancer cell lines
Proteasome Activation Significant at 5 μM concentration

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